3-Quinolinol, 8-methoxy-
Overview
Description
3-Quinolinol, 8-methoxy- is a derivative of quinoline . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 3-Quinolinol, 8-methoxy- is C10H9NO2. It has a molecular weight of 175.18 g/mol. The structure of quinoline consists of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a variety of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
- Antimicrobial Properties : “3-Quinolinol, 8-methoxy-” exhibits promising antimicrobial activity against various pathogens, making it a potential candidate for novel antibiotics or antifungal agents .
- Anticancer Potential : Researchers have investigated its cytotoxic effects on cancer cells, suggesting its role in cancer therapy .
- Building Block for Heterocyclic Compounds : This quinoline derivative serves as a versatile building block for synthesizing more complex heterocyclic structures. Chemists use it to create diverse molecules with specific properties .
- Photocatalysis and Environmental Remediation : “3-Quinolinol, 8-methoxy-” participates in photocatalytic reactions, which can be harnessed for environmental cleanup, such as degrading organic pollutants in water or air .
- Luminescent Materials : Quinoline derivatives, including “3-Quinolinol, 8-methoxy-”, exhibit luminescent properties. Researchers explore their use in OLEDs (organic light-emitting diodes) and other optoelectronic devices .
- Metal Complexes : The coordination chemistry of this compound involves forming stable complexes with transition metals. These complexes find applications in catalysis, sensors, and materials science .
- Metal Chelation and Biological Activity : “3-Quinolinol, 8-methoxy-” acts as a metal chelator, influencing metal ions’ behavior in biological systems. Its interactions with metal ions are relevant to understanding biological processes .
Medicinal Chemistry and Drug Discovery
Synthetic Organic Chemistry
Industrial Chemistry
Material Science
Coordination Chemistry
Biological Studies
Safety and Hazards
Future Directions
In recent years, there has been a societal expectation that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
Mechanism of Action
Target of Action
3-Quinolinol, 8-methoxy-, also known as 8-Methoxyquinoline, is a derivative of quinoline . Quinoline and its derivatives have been found to have a wide range of biological and pharmaceutical activities Quinoline-based compounds like tris (8-quinolinolato)gallium (iii) have shown promising results as anticancer drugs, with gallium cations proven to inhibit tumor growth .
Mode of Action
It’s known that quinolones and fluoroquinolones inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
It’s known that quinoline derivatives have a wide range of biological and pharmaceutical activities . For instance, gallium-based compounds like tris (8-quinolinolato)gallium (iii) have shown to interfere with iron cellular metabolism .
Pharmacokinetics
Quinolones and fluoroquinolones are known for their broad-spectrum activity and excellent tissue penetration, which make them potent agents .
Result of Action
It’s known that quinoline-based compounds have a wide range of biological and pharmaceutical activities . For instance, gallium-based compounds like tris (8-quinolinolato)gallium (iii) have shown to inhibit tumor growth .
Action Environment
It’s known that the efficacy of quinolones and fluoroquinolones can be influenced by various factors, including the presence of metals and the ph of the environment .
properties
IUPAC Name |
8-methoxyquinolin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(12)6-11-10(7)9/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLQKXYTGDJRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454596 | |
Record name | 3-Quinolinol, 8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinolin-3-ol | |
CAS RN |
214349-09-4 | |
Record name | 3-Quinolinol, 8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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